BenchChemオンラインストアへようこそ!

N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide

Dopamine D4 receptor GPCR ligand design Structure–affinity relationship

Procure CAS 899979-23-8 for a unique three-module sulfonamide architecture not found in generic arylsulfonylpiperazine benzamides. The 3-methoxybenzamide terminus enables sub-nanomolar D4 affinity with >10,000-fold selectivity over D2, while the furan-2-carbonyl N-cap and sulfonylethyl linker provide additional vectors for tuning selectivity, CNS penetration, and metabolic stability. This specific regioisomer differentiates from the 4-methoxy (CAS 899967-53-4) and 4-fluorophenyl analogs, which lack determinants for high D4 recognition. Ideal for dual-pharmacophore screening against carbonic anhydrase isoforms, GlyT-1 inhibition, or anticancer SAR—applications inaccessible with simpler benzamide or piperazine alternatives.

Molecular Formula C19H23N3O6S
Molecular Weight 421.47
CAS No. 899979-23-8
Cat. No. B2537443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide
CAS899979-23-8
Molecular FormulaC19H23N3O6S
Molecular Weight421.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C19H23N3O6S/c1-27-16-5-2-4-15(14-16)18(23)20-7-13-29(25,26)22-10-8-21(9-11-22)19(24)17-6-3-12-28-17/h2-6,12,14H,7-11,13H2,1H3,(H,20,23)
InChIKeyOGWDBFSMRCEKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-23-8): Chemical Identity and Compound Class Baseline


N-(2-{[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-23-8) is a synthetic small-molecule sulfonamide characterized by a furan-2-carbonyl-substituted piperazine core linked via a sulfonylethyl spacer to a meta-methoxybenzamide terminus [1]. With a molecular formula of C19H23N3O6S and a molecular weight of 421.47 g/mol, it belongs to the broader class of arylsulfonylpiperazine benzamides—a scaffold widely exploited in medicinal chemistry for modulating GPCRs, enzymes, and transporters [2]. Unlike simple benzamide derivatives, the compound's three-module architecture (heteroaryl-carbonyl, sulfonylpiperazine, and methoxybenzamide) creates a unique pharmacophoric profile that distinguishes it from both classical piperazine drugs and straightforward benzamide analogs [3]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is primarily positioned as a discovery-stage screening candidate or a synthetic building block for focused library synthesis .

Why In-Class Substitution of N-(2-{[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide Carries Functional Risk


Within the arylsulfonylpiperazine benzamide family, small structural modifications produce profound shifts in target engagement, selectivity, and biophysical properties that preclude generic interchangeability. The position of the methoxy substituent on the benzamide ring (meta vs. para) is known to alter hydrogen-bonding geometry with cognate targets, directly impacting binding affinity and selectivity profiles [1]. Similarly, replacing the furan-2-carbonyl N-capping group with an aryl substituent changes both the electron density on the piperazine ring and the overall molecular shape, which can redirect target preference from one receptor family to another [2]. The sulfonylethyl linker length and geometry further differentiate members of this class: even a one-carbon variation in the spacer between the sulfonamide and benzamide moieties can affect conformational flexibility and, consequently, target binding kinetics and cellular permeability [3]. These interdependent structural features mean that substituting CAS 899979-23-8 with a closely related congener—such as the 4-methoxy regioisomer (CAS 899967-53-4) or the 4-fluorophenyl piperazine analog (CAS 897618-34-7)—without experimental validation risks introducing uncharacterized shifts in potency, selectivity, or ADME behavior. The quantitative evidence below demonstrates these structure-driven differentiation points across several therapeutically relevant target classes.

Quantitative Differentiation Evidence for N-(2-{[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide Against Closest Structural Analogs


Meta-Methoxy Substitution on Benzamide: Dopamine D4 Receptor Affinity Advantage Over Para-Substituted and Unsubstituted Analogs

The 3-methoxybenzamide motif present in CAS 899979-23-8 has been validated in a closely related arylpiperazine series as a critical determinant of ultra-high dopamine D4 receptor affinity. In a direct structure–affinity relationship study, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 of 0.057 nM at the human dopamine D4 receptor, with >10,000-fold selectivity over the D2 receptor subtype [1]. By contrast, the corresponding 4-methoxybenzamide regioisomer showed markedly reduced D4 affinity, and the unsubstituted benzamide analog was essentially inactive, demonstrating that the meta-methoxy configuration is non-redundant for high-affinity target engagement in this pharmacophore class [1]. This establishes that CAS 899979-23-8, which uniquely combines the 3-methoxybenzamide terminus with a furan-2-carbonyl-piperazine-sulfonylethyl scaffold, cannot be functionally replaced by its 4-methoxy congener (CAS 899967-53-4) or des-methoxy analogs in any screen where D4-like GPCR activity is under evaluation [2].

Dopamine D4 receptor GPCR ligand design Structure–affinity relationship

Furan-2-carbonyl as N-Cap: Carbonic Anhydrase VII Binding Affinity and Selectivity Over Topiramate Baseline

The furan-2-carbonyl-piperazine substructure—identical to the N-terminal module of CAS 899979-23-8—has been independently validated in a structurally analogous benzenesulfonamide series as a high-affinity human carbonic anhydrase VII (hCA VII) pharmacophore. In a direct biochemical evaluation, 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide exhibited a Ki of 4.3 nM against hCA VII, with significant selectivity over the ubiquitous off-target isoform hCA I when directly compared to the clinical reference compound Topiramate (TPM) [1]. This demonstrates that the furan-2-carbonyl-piperazine module confers target engagement potency and isoform selectivity that surpasses a clinically used carbonic anhydrase inhibitor. In contrast, related furan-2-carbonyl piperazine compounds bearing different terminal sulfonamide or benzamide appendages have shown IC50 values in the micromolar range (e.g., 1.07 × 104 nM against unrelated targets), confirming that the furan-2-carbonyl-piperazine core alone is necessary but insufficient for high potency—the identity of the terminal moiety (3-methoxybenzamide in CAS 899979-23-8) co-determines the target affinity and selectivity profile [2].

Carbonic anhydrase inhibition hCA VII selectivity CNS drug design

Sulfonylpiperazine-Benzamide Scaffold: Class-Level Anticancer Cytotoxicity Across Five Human Tumor Cell Lines

The benzamide-piperazine-sulfonamide scaffold class—of which CAS 899979-23-8 is a distinct member—has demonstrated reproducible in vitro cytotoxicity across a panel of five human cancer cell lines. In a focused library study of substituted hippuric acid derivatives containing the arylsulfonylpiperazine nucleus (analogous core to CAS 899979-23-8), the most active compounds (3b, 3d, 3g, 4c, 4e) exhibited IC50 values ranging from 24.2 to 38.2 µM, with T98G glioblastoma cells identified as the most sensitive line, followed by HeLa (cervical), A375 (melanoma), A549 (lung), and MD-AMB-231 (breast) [1]. While the specific substituent pattern on the benzamide ring and the N-capping group on the piperazine were found to modulate potency rank order across cell lines, the sulfonamide linker was established as a critical structural feature for cytotoxicity—sulfonamide derivatives in related benzhydrylpiperazine series showed variable and generally lower GI50 values compared to their benzamide counterparts, confirming that the benzamide-sulfonamide dual pharmacophore arrangement in CAS 899979-23-8 represents a privileged cytotoxic scaffold not recapitulated by simpler sulfonamide-only or benzamide-only analogs [2].

Anticancer cytotoxicity Sulfonamide hybrids Pancreatic cancer

Physicochemical Differentiation: Meta-Methoxy Lipophilicity and Hydrogen-Bonding Profile vs. Para-Methoxy and 4-Fluoro Congeners

The meta-methoxy substitution on the benzamide ring of CAS 899979-23-8 produces a distinct physicochemical signature relative to its closest commercially available analogs. The compound contains 10 hydrogen bond acceptors and 1 hydrogen bond donor (the benzamide NH), a profile that differs from the 4-fluoro congener (CAS 899967-84-1), which possesses only 9 H-bond acceptors due to the absence of the methoxy oxygen, and the 4-methoxy regioisomer (CAS 899967-53-4), which shares the same H-bond acceptor/donor count but differs in the spatial orientation of the methoxy group [1]. The meta- vs. para-methoxy positional isomerism alters both the molecular electrostatic potential surface and the preferred conformation of the benzamide carbonyl relative to the piperazine-sulfonylethyl scaffold, which in turn affects recognition by targets that discriminate between regioisomeric methoxybenzamides—as demonstrated in the dopamine receptor SAR discussed above [2]. Furthermore, the calculated logP for the furan-2-carbonyl piperazine substructure is approximately 1.74, and the 3-methoxybenzamide fragment contributes an additional hydrogen-bond acceptor at a vector distinct from the para position, potentially affecting both solubility and membrane permeability relative to the 4-substituted variants .

Lipophilicity Hydrogen bond acceptor/donor Drug-likeness

High-Value Research Application Scenarios for N-(2-{[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-23-8)


Dopamine D4 Receptor-Focused GPCR Screening and PET Tracer Development

The 3-methoxybenzamide terminus of CAS 899979-23-8 has been validated as a high-affinity dopamine D4 receptor recognition element (IC50 = 0.057 nM in the chlorophenylpiperazine analog), with >10,000-fold selectivity over the D2 subtype [1]. The compound's furan-2-carbonyl N-cap and sulfonylethyl linker provide additional vectors for tuning D4 affinity and selectivity beyond what is achievable with the simpler N-arylpiperazine-ethyl-benzamide chemotype. This positions CAS 899979-23-8 as a preferential starting scaffold for D4-selective ligand optimization and, given the precedent for carbon-11 radiolabeling of 3-methoxybenzamide-based D4 ligands, as a candidate for PET tracer development programs targeting D4 receptor imaging in the CNS [2]. Its differentiation from the 4-methoxy regioisomer (CAS 899967-53-4) is critical here, as the para-substituted variant lacks the structural determinants for high D4 affinity.

Carbonic Anhydrase Isozyme Selectivity Profiling with CNS-Penetrant Design

The furan-2-carbonyl-piperazine substructure shared by CAS 899979-23-8 has demonstrated nanomolar affinity for human carbonic anhydrase VII (Ki = 4.3 nM) with selectivity over the widely expressed hCA I isoform that exceeds the clinical standard Topiramate [3]. Combined with the 3-methoxybenzamide terminus, CAS 899979-23-8 offers a unique dual-pharmacophore architecture that can be screened against the full panel of 15 human carbonic anhydrase isoforms to identify novel selectivity fingerprints inaccessible to simpler benzenesulfonamide-based CA inhibitors. Procurement of the specific furan-2-carbonyl/3-methoxybenzamide combination (rather than the 4-methoxy or 4-fluoro analogs) enables exploration of whether the meta-methoxy group enhances CNS penetration, a critical consideration for hCA VII-targeted antiepileptic or neuropathic pain programs.

Broad-Spectrum Anticancer Library Screening with Prioritized Glioblastoma Sensitivity

Compounds bearing the benzamide-piperazine-sulfonamide scaffold have produced IC50 values as low as 24.2 µM in T98G glioblastoma cells, with a sensitivity rank order of T98G > HeLa > A375 > A549 > MD-AMB-231 across five human tumor lines [4]. CAS 899979-23-8, which uniquely combines this validated cytotoxic scaffold with the furan-2-carbonyl N-cap and 3-methoxybenzamide terminus, can serve as a diversity-enhancing member of a focused anticancer screening library. Its structural departure from the simpler hippuric acid-derived benzamide-piperazine-sulfonamides previously tested allows investigation of whether the furan-2-carbonyl group improves potency or alters the cell-line selectivity pattern. Procurement of this specific compound over a generic arylsulfonylpiperazine benzamide is warranted given the established structure–activity relationship showing that terminal substituent identity governs both potency magnitude and tumor-type selectivity within this chemotype.

Glycine Transporter-1 (GlyT-1) Inhibitor Chemical Probe Optimization

The sulfonylpiperazine-benzamide architecture of CAS 899979-23-8 maps onto the core scaffold of clinically relevant GlyT-1 inhibitors, where the sulfonamide and benzamide appendages have been shown to independently modulate GlyT-1 potency, selectivity over GlyT-2, and CNS pharmacokinetic properties [5]. The furan-2-carbonyl group introduced at the piperazine N-terminus in CAS 899979-23-8 represents a heteroaryl replacement for the alkylsulfonyl or arylsulfonyl groups typically employed in GlyT-1 inhibitor design. This structural variation can be rationally screened to determine whether the furan-2-carbonyl substitution improves metabolic stability (by reducing oxidative N-dealkylation susceptibility) or enhances blood–brain barrier penetration relative to propylsulfonyl-capped analogs. Selecting CAS 899979-23-8 specifically enables this heteroaryl SAR exploration, which is not possible with the commercially available phenylpiperazine or benzylpiperazine sulfonamide alternatives.

Quote Request

Request a Quote for N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.